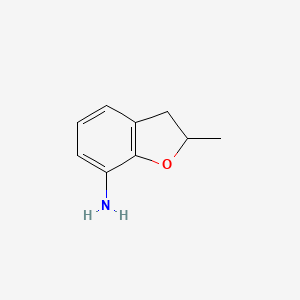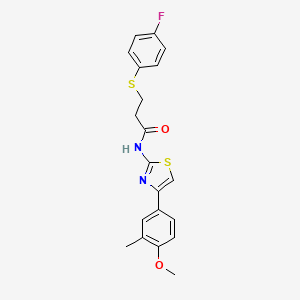
N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is a complex organic compound that features a nitrothiophene moiety and a tetrahydrobenzothiophene core
科学的研究の応用
N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects
将来の方向性
Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of “N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide” and similar compounds could be a promising direction for future research.
作用機序
Target of Action
Compounds with nitrothiophene moieties have been reported to have potential antituberculosis activity . They could target enzymes or proteins essential for the survival of the tuberculosis bacteria.
Mode of Action
The mode of action of nitrothiophene-containing compounds is often through the reduction of the nitro group. This reduction can lead to the formation of reactive species that can interfere with the normal functioning of the target .
Biochemical Pathways
Nitrothiophene-containing compounds have been reported to have antituberculosis activity, suggesting they might interfere with the biochemical pathways essential for the survival and replication of the tuberculosis bacteria .
Pharmacokinetics
The solubility and bioavailability of similar compounds have been improved by modifying the linker between the nitrothiophene and the rest of the molecule .
Result of Action
Similar compounds have shown potential antituberculosis activity, suggesting that they might inhibit the growth or kill the tuberculosis bacteria .
生化学分析
Biochemical Properties
N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as nitroreductases, which are responsible for the reduction of nitro groups to amines. This interaction is significant as it can lead to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It influences cell signaling pathways by modulating the activity of key signaling molecules such as reactive oxygen species (ROS) and antioxidant enzymes. Furthermore, this compound affects gene expression by upregulating genes involved in oxidative stress responses and downregulating those associated with cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nitroreductases, leading to the reduction of its nitro group and the generation of reactive intermediates. These intermediates can interact with DNA and proteins, causing oxidative damage and triggering apoptosis. Additionally, the compound can inhibit the activity of antioxidant enzymes such as superoxide dismutase and glutathione reductase, further enhancing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic cellular damage, highlighting the importance of monitoring its stability and degradation in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can induce beneficial oxidative stress responses. At higher doses, it can cause significant oxidative damage, leading to adverse effects such as tissue necrosis and organ dysfunction. These findings underscore the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by nitroreductases, leading to the formation of amine derivatives. These metabolites can further participate in various biochemical reactions, including conjugation with glutathione and other cellular thiols. The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and can accumulate in specific cellular compartments. Its distribution is influenced by its lipophilicity and binding affinity to cellular proteins, which can affect its localization and accumulation within tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, the compound can be targeted to specific organelles such as mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the nitration of thiophene to introduce the nitro group, followed by the formation of the benzothiophene core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid.
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted thiophene derivatives .
類似化合物との比較
Similar Compounds
- N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline
Uniqueness
N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is unique due to its combination of a nitrothiophene moiety with a tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
2-N-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c15-13(18)11-7-3-1-2-4-8(7)22-12(11)14(19)16-9-5-6-10(23-9)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUWPKNRMBBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)C(=O)NC3=CC=C(S3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)
![1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2632704.png)
![2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol](/img/structure/B2632705.png)



![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2632714.png)

![1-(3,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2632717.png)


